molecular formula C13H12O4S B8405455 Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester

Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester

Cat. No.: B8405455
M. Wt: 264.30 g/mol
InChI Key: JHYTWQVWWIKHOW-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester is a useful research compound. Its molecular formula is C13H12O4S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

2-O-ethyl 6-O-methyl 1-benzothiophene-2,6-dicarboxylate

InChI

InChI=1S/C13H12O4S/c1-3-17-13(15)11-6-8-4-5-9(12(14)16-2)7-10(8)18-11/h4-7H,3H2,1-2H3

InChI Key

JHYTWQVWWIKHOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-formyl-3-nitro-benzoic acid methyl ester (15.22 g, 72.78 mmol), mercapto-acetic acid ethyl ester (8.70 mL, 79.3 mmol) and K2CO3 (12.87 g, 93.12 mmol) in 140 mL of anhydrous DMF was heated at 50° C. overnight. After cooling to rt, the mixture was poured into 1 L of ice-water and the resulting mixture was stirred for 40 min. The solid formed was filtered and washed with 4×70 mL of water. After drying, benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester was obtained as a pale solid. 1H NMR (CDCl3, 200 MHz) δ 8.56 (s, 1H), 8.09-7.97 (m, 2H), 7.88 (d, J=8.0 Hz, 1H), 4.40 (q, J=7.2 Hz, 2H), 3.95 (s, 3H), 1.40 (t, J=6.8 Hz, 3H). MS (EI): cal'd 265.0 (MH+), exp 265.0 (MH+).
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12.87 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-formyl-3-nitrobenzoic acid methyl ester (3.9 g, 18.7 mmol), mercapto-acetic acid ethyl ester (2.2 mL, 20.4 mmol) and K2CO3 (3.3 g, 24 mmol) in DMF (40 ml, 10 vol) was heated to 50° C. overnight. After cooling to r.t. the mixture was poured onto ice-cold water (250 mL) and the resulting mixture stirred for 40 min. The solid formed was isolated by filtration, washed with water (4×50 mL) and dried under vacuum to afford the title compound (3.9 g, 80%). LCMS m/z 265 [M++H]+, 1H NMR (300 MHz, CDCl3) δ: 1.40 (3H, t J=6.8 Hz, CH3), 3.95 (3H, s, OMe), 4.40 (2H, q J 7.2 Hz, CH2), 7.88 (1H, d J=8.0 Hz, ArH), 7.97-8.09 (2H, m. ArH), 8.56 (1H, s, ArH).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of 4-formyl-3-nitro-benzoic acid methyl ester (14.1 g, 67.5 mmol), mercapto-acetic acid ethyl ester (8.17 mL, 74.2 mmol) and potassium carbonate (12.2 g, 87.7 mmol) in 100 mL of anhydrous DMF was heated at 50 degrees Celsius for about 6 hours. After cooling to rt, the mixture was poured into ice-water and the mixture was stirred for around 40 mins. The solid formed was collected, washed with water and dried to give benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester-6-methyl ester as a pale solid (16.1 g, 90.4%). MS: calc'd 265 (MH+), exp 265 (MH+). 1H NMR (CDCl3, 400 MHz), 8.60 (s, 1H), 8.09 (s, 1H), 8.06 (d, 1H, J=8.8 Hz), 7.93 (d, 1H, J=8.8 Hz), 4.45 (q, 2H, J=6.8 Hz), 4.0 (s, 3H), 1.50 (t, 3H, J=7.2 Hz).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
8.17 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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